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Introduction
Fluoroshield™ is an aqueous, anti-fade mounting medium designed to preserve the

fluorescence of stained cultured cells and tissue sections. Its unique formulation is engineered

to minimize photobleaching of a wide array of commonly used fluorochromes, ensuring the

longevity and integrity of fluorescent signals for microscopic analysis. This document provides

detailed protocols for the application of Fluoroshield™ in mounting cultured cells for various

fluorescence microscopy techniques, including immunofluorescence and TUNEL assays.

Additionally, it presents key product specifications and a troubleshooting guide to ensure

optimal results. Fluoroshield™ is also available with 4',6-diamidino-2-phenylindole (DAPI), a

nuclear counterstain, to streamline staining and mounting procedures.[1][2]

Product Specifications
A summary of the key quantitative data for Fluoroshield™ and Fluoroshield™ with DAPI is

presented below for easy reference and comparison.
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Property Fluoroshield™ Fluoroshield™ with DAPI

Form Liquid Liquid

pH Range 7.8 - 8.2 7.9 - 8.3

Refractive Index 1.364 ± 0.002 1.364 ± 0.002

DAPI Concentration N/A 1.5 µg/mL

DAPI Excitation/Emission N/A 360 nm / 460 nm

Storage Temperature
2-8°C, Protect from light, Do

Not Freeze

2-8°C, Protect from light, Do

Not Freeze

Solubility Water soluble Water soluble

Key Features and Applications
Fluoroshield™ is a versatile mounting medium suitable for a variety of fluorescence-based

applications.

Key Features:

Anti-Fade Properties: Significantly reduces the rate of photobleaching for a broad spectrum

of fluorescent dyes.[3][4]

Broad Fluorochrome Compatibility: Compatible with FITC, Texas Red®, AMCA, Cy®2, Cy®3,

Cy®5, Alexa Fluor™ 488, Alexa Fluor™ 594, Green Fluorescent Protein (GFP),

tetramethylrhodamine, R-phycoerythrin (R-PE), phycocyanin (PC), and allophycocyanin

(APC).[3][4]

Aqueous Formulation: Allows for direct mounting from aqueous buffers, eliminating the need

for dehydration steps.

Refractive Index: The refractive index of 1.364 is suitable for high-resolution microscopy.[3]

[5]

Convenience: The ready-to-use solution simplifies the mounting process. The version with

DAPI combines nuclear counterstaining and mounting into a single step.[1][2]
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Applications:

Immunofluorescence (IF) Staining

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assays

In Situ Hybridization (ISH)

Confocal Microscopy

General Fluorescence Microscopy

Experimental Protocols
General Mounting Protocol for Cultured Cells on
Coverslips
This protocol provides a general guideline for mounting cultured cells that have been grown

and stained on coverslips.

Materials:

Fluoroshield™ or Fluoroshield™ with DAPI

Microscope slides

Coverslips with stained cells

Distilled or deionized water

Paper towels or absorbent wipes

Nail polish or sealant (optional)

Procedure:

Equilibrate Fluoroshield™: Bring the vial of Fluoroshield™ to room temperature before

use.[1][3]
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Prepare Coverslip: Gently rinse the coverslip with the stained cells in distilled or deionized

water to remove any residual buffer salts.[1][3]

Remove Excess Water: Carefully touch the edges of the coverslip to a paper towel to wick

away excess water. Avoid touching the cell monolayer.[1][2][3]

Prepare Microscope Slide: Place a clean microscope slide on a flat, level surface, protected

from light.[3]

Apply Fluoroshield™: Invert the Fluoroshield™ vial to remove any air bubbles from the

dropper tip. Apply 1-2 drops of the mounting medium to the center of the microscope slide.[4]

[5]

Mount Coverslip: Carefully invert the coverslip (cell-side down) and lower it onto the drop of

Fluoroshield™, avoiding the introduction of air bubbles.

Remove Excess Medium: If necessary, gently press on the coverslip to remove any excess

mounting medium, which can be blotted away from the edges.

Incubate: Let the slide stand at room temperature for approximately 5 minutes.[3][6]

Seal Coverslip (Optional): For long-term storage, the edges of the coverslip can be sealed

with nail polish or a commercial sealant. This prevents the aqueous medium from

evaporating over time.[3][6]

Storage: For long-term preservation, store the slides flat in a slide box in the dark at 2-8°C.

[3][6]

Detailed Protocol: Immunofluorescence Staining and
Mounting
This protocol outlines the key steps for performing immunofluorescence staining on cultured

cells grown on coverslips, followed by mounting with Fluoroshield™.

Materials:

Cultured cells on sterile coverslips in a culture plate
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Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

Primary Antibody (diluted in Blocking Buffer)

Fluorochrome-conjugated Secondary Antibody (diluted in Blocking Buffer)

Fluoroshield™ or Fluoroshield™ with DAPI

Microscope slides

Procedure:

Cell Culture and Treatment: Plate cells on coverslips and culture overnight or until desired

confluency. Perform any experimental treatments as required.

Wash: Gently wash the cells three times with PBS to remove culture medium.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room

temperature.

Wash: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5%

Triton X-100 in PBS for 10-15 minutes at room temperature.

Wash: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Incubate the cells with the diluted primary antibody in a

humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
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Wash: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Incubate the cells with the diluted fluorochrome-conjugated

secondary antibody in a humidified chamber for 1 hour at room temperature. Protect from

light from this step onwards.

Wash: Wash the cells three times with PBS for 5 minutes each.

Mounting: Mount the coverslips onto microscope slides using Fluoroshield™ or

Fluoroshield™ with DAPI following the "General Mounting Protocol for Cultured Cells on

Coverslips" described above.

Detailed Protocol: TUNEL Assay and Mounting
This protocol details the detection of apoptosis using a TUNEL assay, followed by mounting

with Fluoroshield™.

Materials:

Apoptotic and control cells on coverslips

PBS

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, as per kit instructions)

Fluoroshield™ with DAPI

Microscope slides

Procedure:

Sample Preparation: Prepare apoptotic and control cells on coverslips.

Wash: Rinse the cells twice with PBS.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room

temperature.

Wash: Rinse the cells twice with PBS for 5 minutes each.

Permeabilization: Incubate the coverslips in the Permeabilization Solution for 2 minutes on

ice.

Wash: Wash the cells twice with PBS for 5 minutes each.

Equilibration: Incubate the cells with the Equilibration Buffer provided in the TUNEL assay kit

for 5-10 minutes at room temperature.

TUNEL Reaction: Prepare the TUNEL Reaction Mixture according to the manufacturer's

protocol. Remove the Equilibration Buffer and incubate the cells with the TUNEL Reaction

Mixture in a humidified, dark chamber for 60 minutes at 37°C.

Stop Reaction: Stop the reaction by washing the cells with PBS. Some kits may provide a

stop buffer.

Wash: Wash the cells three times with PBS for 5 minutes each in the dark.

Mounting: Mount the coverslips using Fluoroshield™ with DAPI to counterstain the nuclei

and preserve the fluorescent signal. Follow the "General Mounting Protocol for Cultured

Cells on Coverslips".

Visualizations
Diagram: Immunofluorescence Staining and Mounting Workflow
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Caption: Workflow for immunofluorescence staining and mounting.
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Diagram: Logical Relationships in Sample Mounting

Prepared Sample Mounting Reagents

Mounting Process

Desired Outcome

Stained Cells on Coverslip

Application of Mounting Medium
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DAPI (Optional)

Coverslip Sealing

Preserved Fluorescence &
 Specimen Integrity

Click to download full resolution via product page

Caption: Key components and steps in the mounting process.
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Issue Possible Cause Suggested Solution

Air Bubbles
Improper application of

coverslip.

Lower the coverslip at an

angle to the slide to allow air to

escape. If bubbles persist,

gently lift and re-apply the

coverslip. Ensure enough

mounting medium is used.

Weak or Fading Signal
Photobleaching during sample

preparation or imaging.

Minimize exposure of the

sample to light during staining

and mounting. Use an anti-

fade mounting medium like

Fluoroshield™. When imaging,

use the lowest possible

excitation light intensity and

exposure time.

High Background

Inadequate blocking or

washing; mounting medium

autofluorescence.

Ensure thorough washing after

antibody incubations. Optimize

blocking conditions.

Fluoroshield™ is formulated

for low autofluorescence, but

ensure microscope optics are

clean.

White Film on Slide

Residual salt from buffers

(e.g., PBS) crystallizing as the

medium dries.

After the final staining step,

rinse the coverslip thoroughly

with distilled or deionized water

to remove salts before

mounting.[2] Ensure the area

around the specimen on the

slide is dry before applying the

coverslip.[2]

Difficulty Removing Coverslip The mounting medium has

dried and hardened.

If the coverslip needs to be

removed for restaining, and

the edges have not been

sealed, soak the slide in warm

(37°C) water or PBS for
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several minutes. This should

soften the medium, allowing

the coverslip to be gently slid

off.[1][7]

Frozen Fluoroshield™ Accidental storage at -20°C.

Thaw the vial at room

temperature and invert it

several times to mix the

contents thoroughly. If no

precipitate is visible and the

solution appears normal, it can

likely still be used.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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